molecular formula C16H18IN3O B5417755 2-[(10-Ethylphenazin-10-ium-2-yl)amino]ethanol;iodide

2-[(10-Ethylphenazin-10-ium-2-yl)amino]ethanol;iodide

Cat. No.: B5417755
M. Wt: 395.24 g/mol
InChI Key: DDSNHXAWDXVHOV-UHFFFAOYSA-N
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Description

2-[(10-Ethylphenazin-10-ium-2-yl)amino]ethanol;iodide is a chemical compound with the molecular formula C14H14IN3 It is known for its unique structure, which includes a phenazine core with an ethyl group at the 10th position and an aminoethanol side chain

Properties

IUPAC Name

2-[(10-ethylphenazin-10-ium-2-yl)amino]ethanol;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O.HI/c1-2-19-15-6-4-3-5-13(15)18-14-8-7-12(11-16(14)19)17-9-10-20;/h3-8,11,20H,2,9-10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSNHXAWDXVHOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=C2C=C(C=CC2=NC3=CC=CC=C31)NCCO.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18IN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(10-Ethylphenazin-10-ium-2-yl)amino]ethanol;iodide typically involves the following steps:

    Formation of the Phenazine Core: The phenazine core can be synthesized through a series of condensation reactions involving aromatic amines and nitro compounds. The reaction conditions often include acidic or basic catalysts and elevated temperatures.

    Introduction of the Ethyl Group: The ethyl group is introduced at the 10th position of the phenazine core through alkylation reactions. Common reagents for this step include ethyl halides and strong bases.

    Attachment of the Aminoethanol Side Chain: The aminoethanol side chain is attached through nucleophilic substitution reactions. This step typically involves the reaction of the phenazine derivative with an aminoethanol compound under basic conditions.

    Formation of the Iodide Salt: The final step involves the formation of the iodide salt by reacting the compound with hydroiodic acid or another iodide source.

Industrial Production Methods

Industrial production of 2-[(10-Ethylphenazin-10-ium-2-yl)amino]ethanol;iodide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

2-[(10-Ethylphenazin-10-ium-2-yl)amino]ethanol;iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The aminoethanol side chain can undergo substitution reactions with various electrophiles. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides; basic or neutral conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted phenazine derivatives.

Scientific Research Applications

2-[(10-Ethylphenazin-10-ium-2-yl)amino]ethanol;iodide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential as an antimicrobial agent due to its phenazine core, which is known for its biological activity.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antibacterial properties.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(10-Ethylphenazin-10-ium-2-yl)amino]ethanol;iodide involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with DNA, proteins, and enzymes, leading to various biological effects.

    Pathways Involved: It can induce oxidative stress, inhibit enzyme activity, and disrupt cellular processes, leading to cell death or growth inhibition.

Comparison with Similar Compounds

2-[(10-Ethylphenazin-10-ium-2-yl)amino]ethanol;iodide can be compared with other similar compounds, such as:

    Phenazine Derivatives: Compounds like phenazine-1-carboxylic acid and phenazine methosulfate share a similar core structure but differ in their side chains and functional groups.

    Quinone Derivatives: Compounds like menadione and plumbagin have similar redox properties but differ in their core structures and biological activities.

Uniqueness

The uniqueness of 2-[(10-Ethylphenazin-10-ium-2-yl)amino]ethanol;iodide lies in its specific combination of the phenazine core with an ethyl group and an aminoethanol side chain, which imparts distinct chemical and biological properties.

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